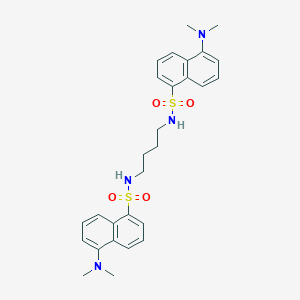

Didansyl-1,4-diaminobutane

Description

Properties

IUPAC Name |

5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHCCHSWPGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344684 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-10-4 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1,4-diamino-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Analytical Chemistry of Didansyl-1,4-diaminobutane: A Technical Guide for Researchers

This guide provides an in-depth exploration of Didansyl-1,4-diaminobutane, a fluorescent derivative crucial for the sensitive quantification of the biogenic amine 1,4-diaminobutane (putrescine). As this derivative is typically synthesized in situ for analytical purposes, this document focuses on the foundational reagents, the derivatization process, and the subsequent analytical applications. A dedicated CAS (Chemical Abstracts Service) number for the final didansyl derivative is not commonly cited or used; instead, the identity of the compound is defined by its well-characterized precursors.

Introduction: The Significance of Polyamines and Fluorescent Derivatization

Polyamines, such as 1,4-diaminobutane (putrescine), are ubiquitous polycationic molecules essential for numerous biological processes, including cell proliferation, differentiation, and regulation of gene expression.[1] Their dysregulation is frequently observed in hyperproliferative diseases like cancer, making their precise measurement a critical need in biomedical research and diagnostics.[1]

Due to their lack of a native chromophore, direct detection of polyamines via UV-Vis or fluorescence spectroscopy is not feasible. To overcome this, a derivatization strategy is employed, where a fluorescent tag is covalently attached to the primary amine groups of the polyamine. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely trusted reagent for this purpose, reacting with primary and secondary amines to yield intensely fluorescent and stable sulfonamide adducts.[2][3] The reaction of two dansyl chloride molecules with one molecule of 1,4-diaminobutane yields the highly fluorescent Didansyl-1,4-diaminobutane, enabling its sensitive detection in complex biological matrices.[3]

Core Reagents: Properties and Handling

The successful synthesis and application of Didansyl-1,4-diaminobutane are contingent on a thorough understanding of its constituent precursors.

1,4-Diaminobutane (Putrescine)

This biogenic amine is the analyte of interest and the backbone of the final fluorescent product.

| Property | Value | Source(s) |

| Synonyms | Putrescine, 1,4-Butanediamine, Tetramethylenediamine | |

| CAS Number | 110-60-1 | [4][5][6] |

| Molecular Formula | C₄H₁₂N₂ | |

| Molecular Weight | 88.15 g/mol | [6] |

| Appearance | Colorless to white solid or liquid | |

| Melting Point | 27-28 °C | [4] |

| Boiling Point | 158-160 °C | [5] |

| Solubility | Soluble in water, alcohol, and ether | |

| Hazards | Flammable, Toxic, Corrosive | [4] |

Expert Insight: 1,4-Diaminobutane is hygroscopic and air-sensitive. It should be stored under an inert gas atmosphere and refrigerated to maintain its integrity. Its pungent odor is characteristic.[5] Due to its corrosive and toxic nature, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[4]

Dansyl Chloride (DNS-Cl)

This reagent provides the fluorescent reporter group for detection.

| Property | Value | Source(s) |

| Synonyms | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl | [2][7] |

| CAS Number | 605-65-2 | [2][7] |

| Molecular Formula | C₁₂H₁₂ClNO₂S | [2] |

| Molecular Weight | 269.74 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [8] |

| Melting Point | 70-74 °C | [2][8] |

| Solubility | Soluble in organic solvents (acetone, chloroform); insoluble in water | [8] |

| Hazards | Corrosive, Moisture-sensitive | [7] |

Expert Insight: Dansyl chloride is sensitive to light, moisture, and heat.[9] It should be stored in a desiccator, protected from light, and refrigerated. Solutions of dansyl chloride, typically in acetone, should be prepared fresh for optimal reactivity, as the sulfonyl chloride group can hydrolyze over time.

The Dansylation Reaction: Synthesis of Didansyl-1,4-diaminobutane

The core of the analytical method is the nucleophilic substitution reaction between the primary amine groups of 1,4-diaminobutane and the sulfonyl chloride group of dansyl chloride.

Reaction Mechanism and Conditions

The reaction proceeds efficiently under alkaline conditions (pH 9.5-12).[10][11] The alkaline environment deprotonates the primary amino groups of the diaminobutane, enhancing their nucleophilicity to attack the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by the alkaline buffer.

Caption: Synthesis of Didansyl-1,4-diaminobutane.

Step-by-Step Derivatization Protocol (for HPLC Analysis)

This protocol is a validated starting point, adaptable for various biological samples. The causality behind each step is explained to ensure trustworthiness and reproducibility.

-

Sample Preparation:

-

For tissues or cells, homogenize in a suitable buffer (e.g., 0.2 M perchloric acid) to precipitate proteins and extract polyamines.[1]

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet debris and proteins.

-

Collect the supernatant containing the polyamines.

-

Causality: Acidic extraction ensures proteins are removed as they would interfere with the derivatization and chromatographic separation.

-

-

Aliquotting and Internal Standard Addition:

-

Transfer a precise volume (e.g., 100 µL) of the acidic extract or standard solution to a microcentrifuge tube.

-

Add an internal standard (e.g., 1,7-diaminoheptane) to each sample and standard.

-

Causality: An internal standard is crucial for accurate quantification. It co-derivatizes with the analyte and experiences similar extraction and injection variability, allowing for normalization of the results.

-

-

Alkalinization and Derivatization:

-

Add a saturated solution of sodium carbonate or a bicarbonate buffer (pH 9.5-10) to raise the pH.[10]

-

Add a freshly prepared solution of dansyl chloride in acetone (e.g., 10 mg/mL). A molar excess of dansyl chloride is required.

-

Vortex vigorously to mix.

-

Causality: The alkaline pH is essential for deprotonating the amine groups, making them reactive.[10] Acetone is used to solubilize the dansyl chloride.

-

-

Incubation:

-

Reaction Quenching and Extraction:

-

Add a small amount of an amino acid solution (e.g., proline or ammonia) to react with and consume excess dansyl chloride.

-

Add an organic solvent (e.g., toluene or ethyl acetate) and vortex to extract the dansylated polyamines.[10]

-

Centrifuge to separate the aqueous and organic layers.

-

Causality: Quenching the reaction prevents the formation of further byproducts. The dansylated polyamines are hydrophobic and will partition into the organic phase, separating them from unreacted reagents and salts.[10]

-

-

Final Preparation:

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a precise volume of the mobile phase (e.g., acetonitrile) for HPLC analysis.

-

Causality: Evaporation concentrates the sample. Reconstitution in the mobile phase ensures compatibility with the HPLC system and accurate injection.

-

Application: Quantitative Analysis by HPLC

The primary application of Didansyl-1,4-diaminobutane is its quantification using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

Spectroscopic Properties

The dansyl moiety imparts strong fluorescence to the derivative, allowing for highly sensitive detection.

| Spectroscopic Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | ~340 nm | [8][10] |

| Emission Maximum (λem) | ~515 nm | [8][10] |

Expert Insight: These wavelengths provide a significant Stokes shift, minimizing self-absorption and background interference, which is a hallmark of a good fluorescent probe. The exact maxima can be slightly solvent-dependent.

HPLC Workflow

Caption: HPLC workflow for dansylated polyamine analysis.

A reverse-phase C18 column is typically used for separation.[10] A gradient elution, starting with a lower concentration of organic solvent (e.g., acetonitrile) and ramping up, effectively separates the different dansylated polyamines based on their hydrophobicity. The fluorescence detector is set to the optimal excitation and emission wavelengths for the dansyl group. Quantification is achieved by comparing the integrated peak area of Didansyl-1,4-diaminobutane to that of the co-eluted internal standard.

Conclusion

While Didansyl-1,4-diaminobutane may not have a dedicated CAS number, its role in analytical biochemistry is well-established and indispensable. By understanding the properties of its precursors, 1,4-diaminobutane (CAS: 110-60-1) and dansyl chloride (CAS: 605-65-2), and by meticulously controlling the derivatization reaction, researchers can achieve sensitive and accurate quantification of putrescine. This technical guide provides the foundational knowledge and a validated framework for the successful application of this powerful analytical technique in polyamine research.

References

- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization.

- Hansen, S. H., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 22(1), 1-17.

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

- Casero, R. A., & Stewart, T. M. (2023). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Molecular Biology, 2637, 1-17.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

- Gimeno, E., et al. (2001). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. The Analyst, 126(11), 1980-1984.

-

PubChem. (n.d.). Dansyl chloride. Retrieved from [Link]

- Hunter, K. J. (1998). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. In Polyamine Protocols (pp. 119-126). Humana Press.

-

PubChem. (n.d.). 1,4-Diaminobutane-1,2,3,4-tetrol. Retrieved from [Link]

-

Cheméo. (n.d.). 1,4-Butanediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). High Speed HPLC Analysis of Polyamines in Plant Tissues. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Fluorescent Methods for Polyamine Detection. Retrieved from [Link]

-

PubMed Central. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction mechanisms of diamine (putrescine [PUT] and cadaverine [CAD]) with dansyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and Quantitation of Polyamines in Plant Tissue. Retrieved from [Link]

-

Grokipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

Sources

- 1. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

- 4. chemos.de [chemos.de]

- 5. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Dansyl Chloride | 605-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. fs.usda.gov [fs.usda.gov]

- 11. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Mechanism of Didansyl-1,4-diaminobutane

Introduction: The Significance of Didansyl-1,4-diaminobutane as a Fluorescent Probe

Didansyl-1,4-diaminobutane is a fascinating and highly versatile fluorescent probe that has found significant utility in various biochemical and cellular assays. Its unique photophysical properties, primarily its sensitivity to the local environment, make it an invaluable tool for researchers in drug development and molecular biology. This molecule consists of two dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophores covalently linked by a flexible four-carbon alkyl chain (butane). This specific structural arrangement allows for complex fluorescence behavior, including intramolecular excimer formation, which is highly dependent on the surrounding medium's polarity, viscosity, and the presence of binding partners.

The core utility of didansyl-1,4-diaminobutane stems from the environmentally sensitive nature of the dansyl fluorophore. The fluorescence quantum yield and emission maximum of dansyl derivatives are profoundly influenced by the polarity of their microenvironment.[1] In nonpolar environments, they typically exhibit strong fluorescence, while in polar, protic solvents like water, their fluorescence is significantly quenched. This solvatochromism is a key attribute that allows didansyl-1,4-diaminobutane to report on changes in its immediate surroundings, such as binding to hydrophobic pockets in proteins or incorporation into lipid membranes.

Furthermore, the presence of two dansyl groups within the same molecule introduces the phenomenon of intramolecular excimer formation. An excimer, or "excited state dimer," is a transient complex formed between an excited fluorophore and a ground-state fluorophore of the same species. In didansyl-1,4-diaminobutane, the flexible butane linker allows the two dansyl moieties to approach each other and form an intramolecular excimer upon excitation. This excimer has its own characteristic, red-shifted, and broad emission spectrum compared to the monomeric dansyl emission. The efficiency of excimer formation is highly dependent on the conformation of the butane chain, which in turn is influenced by the solvent environment and any steric constraints imposed by binding to a macromolecule.

This guide will provide a comprehensive exploration of the fluorescence mechanism of didansyl-1,4-diaminobutane, delving into the underlying photophysical principles, the critical role of the solvent and binding interactions, and practical experimental methodologies for its application.

Core Fluorescence Principles of Didansyl-1,4-diaminobutane

The fluorescence behavior of didansyl-1,4-diaminobutane is governed by a dynamic interplay between the individual properties of the dansyl fluorophores and their spatial relationship, which is mediated by the butane linker.

The Dansyl Fluorophore: An Environmentally Sensitive Reporter

The fundamental fluorescent unit of didansyl-1,4-diaminobutane is the dansyl group. Its fluorescence originates from a charge-transfer character in the excited state, where electron density shifts from the dimethylamino group to the naphthalene sulfonyl group. This charge transfer makes the excited state more polar than the ground state.

In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a lowering of the excited-state energy level. This solvent relaxation process results in a red-shifted (lower energy) fluorescence emission. In contrast, in nonpolar solvents, this solvent reorganization is minimal, and the emission occurs from a higher energy level, resulting in a blue-shifted (higher energy) fluorescence spectrum.

The fluorescence quantum yield of the dansyl group is also highly sensitive to the environment. In aqueous solutions, the fluorescence is significantly quenched due to interactions with water molecules, which provide a non-radiative decay pathway for the excited state. However, when the dansyl group is in a nonpolar environment, such as a hydrophobic pocket of a protein or a lipid bilayer, it is shielded from water, and its fluorescence quantum yield increases dramatically.

Intramolecular Excimer Formation: A Tale of Two Dansyls

The defining characteristic of didansyl-1,4-diaminobutane is its ability to form an intramolecular excimer. Upon absorption of a photon by one of the dansyl groups, the excited monomer can interact with the second, ground-state dansyl group within the same molecule to form an excimer.

The formation of this excimer is a dynamic process that competes with the fluorescence of the monomeric dansyl group. The equilibrium between the monomer and excimer states is influenced by several factors:

-

Solvent Viscosity: In highly viscous solvents, the conformational changes required for the two dansyl groups to come into close proximity are hindered, thus reducing the efficiency of excimer formation.

-

Temperature: Higher temperatures can increase the rate of conformational changes, potentially favoring excimer formation. However, it can also increase the rate of excimer dissociation.

-

Linker Conformation: The flexibility of the butane linker is crucial. When the molecule is in an extended conformation, excimer formation is unlikely. Conversely, in a folded conformation, the dansyl groups are pre-disposed to form an excimer.

The fluorescence spectrum of didansyl-1,4-diaminobutane is often a composite of two emission bands: a higher-energy band corresponding to the locally excited (monomer) state and a lower-energy, broader band corresponding to the excimer state. The relative intensities of these two bands provide a ratiometric readout of the conformational state of the molecule and the properties of its microenvironment.

Figure 1: Jablonski diagram illustrating the photophysical processes of didansyl-1,4-diaminobutane, including monomer and excimer fluorescence.

Applications in Research and Drug Development

The unique fluorescence properties of didansyl-1,4-diaminobutane have led to its use in a variety of applications, particularly in the study of enzymes and biological membranes.

Enzyme Assays: Probing Transglutaminase Activity

One of the most prominent applications of didansyl-1,4-diaminobutane is in assays for transglutaminases. These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. Didansyl-1,4-diaminobutane can act as a substrate for transglutaminases, where one of its primary amino groups becomes covalently incorporated into a protein or peptide substrate.

This incorporation event leads to a significant change in the fluorescence properties of the didansyl moiety. When free in solution, the fluorescence of didansyl-1,4-diaminobutane is low. However, upon covalent attachment to a protein, the dansyl group is often transferred to a more hydrophobic environment, resulting in a substantial increase in fluorescence intensity and a blue-shift in the emission maximum. This change in fluorescence provides a sensitive and continuous method for monitoring transglutaminase activity.

Probing Protein Conformation and Binding

Didansyl-1,4-diaminobutane can also be used as a fluorescent probe to study protein conformation and ligand binding. When it binds to a hydrophobic pocket on a protein, its fluorescence is enhanced. The ratio of excimer to monomer fluorescence can provide information about the steric constraints of the binding site. If the binding site is spacious enough to allow the butane chain to fold, excimer emission will be observed. Conversely, if the binding site is restrictive, only monomer emission will be present.

Membrane Studies: Reporting on Fluidity and Polarity

The hydrophobic nature of the dansyl groups allows didansyl-1,4-diaminobutane to partition into lipid membranes. Once embedded in the membrane, its fluorescence properties can report on the local polarity and fluidity of the lipid bilayer. The ratio of excimer to monomer emission can be used as a measure of membrane fluidity, as a more fluid membrane will allow for the conformational changes necessary for excimer formation.

Experimental Protocols

General Fluorescence Spectroscopy of Didansyl-1,4-diaminobutane

Objective: To characterize the fluorescence emission spectrum of didansyl-1,4-diaminobutane in different solvent environments.

Materials:

-

Didansyl-1,4-diaminobutane

-

Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of didansyl-1,4-diaminobutane (e.g., 1 mM) in a suitable solvent such as dioxane or acetonitrile.

-

Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) of didansyl-1,4-diaminobutane in the various solvents to be tested. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength. A common excitation wavelength for the dansyl group is around 340 nm.

-

Set the emission scan range (e.g., 380 nm to 650 nm).

-

Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of a solvent blank for each solvent used.

-

Record the fluorescence emission spectrum of each didansyl-1,4-diaminobutane working solution.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the corresponding sample spectrum.

-

Normalize the spectra if necessary for comparison.

-

Identify the emission maxima for the monomer and excimer bands (if present).

-

Calculate the ratio of excimer to monomer fluorescence intensity (IE/IM).

-

Sources

principle of dansyl chloride derivatization of amines

An In-depth Technical Guide to the Principle of Dansyl Chloride Derivatization of Amines

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the principles and methodologies behind the derivatization of amines using 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental chemistry, the rationale behind experimental choices, and the profound analytical advantages conferred by this robust technique.

The Analytical Challenge and the Derivatization Imperative

In modern analytical science, particularly in fields like metabolomics, proteomics, and pharmaceutical analysis, the accurate quantification of amine-containing compounds is paramount. However, many of these crucial molecules—such as amino acids, biogenic amines, and polyamines—present significant analytical challenges. They are often highly polar, water-soluble, and exhibit poor retention on the reversed-phase liquid chromatography (RPLC) columns that are the workhorses of many laboratories[1]. Furthermore, many amines lack a strong chromophore for UV detection and demonstrate low ionization efficiency in mass spectrometry (MS), leading to poor sensitivity[2].

Chemical derivatization addresses these issues directly. By covalently attaching a chemical tag to the analyte prior to analysis (a "pre-column" derivatization), we can fundamentally alter its physicochemical properties to make it ideally suited for separation and detection. Dansyl chloride is one of the most reliable and widely adopted reagents for this purpose, offering a simple, robust, and effective solution to the amine analysis challenge[1][3].

The Core Principle: The Dansylation Reaction Mechanism

The power of dansyl chloride lies in its straightforward and specific reaction with primary and secondary amines. The process is a classic nucleophilic substitution reaction.

The Mechanism of Action

The reaction proceeds as follows:

-

Deprotonation: The reaction is conducted under alkaline conditions (typically pH 9-10). This is a critical first step, as it ensures the target amine group (R-NH₂) is in its unprotonated, nucleophilic state, possessing a lone pair of electrons ready to react.

-

Nucleophilic Attack: The electron-rich nitrogen of the amine attacks the electron-deficient sulfur atom of the dansyl chloride's sulfonyl chloride group (-SO₂Cl).

-

Formation of a Sulfonamide Bond: This attack leads to the displacement of the chloride ion, which is an excellent leaving group. The result is the formation of a highly stable sulfonamide bond between the analyte and the dansyl moiety[4].

The resulting dansylated amine is a significantly different molecule, now carrying the bulky, hydrophobic, and fluorescent dansyl group.

Caption: The Dansylation Reaction: A Nucleophilic Substitution.

Causality Behind Experimental Choices

A successful derivatization is not merely about mixing reagents; it is about controlling the chemical environment to favor the desired reaction while minimizing side reactions.

| Parameter | Optimal Range | Rationale & Field-Proven Insights |

| pH | 9.0 - 10.0 | Expertise: The pKa of most primary amino groups is ~9-10. The reaction pH must be at or slightly above the pKa to ensure a sufficient population of the amine is in its reactive, unprotonated form (R-NH₂)[5][6]. Trustworthiness: Operating too far above pH 10.5 significantly accelerates the hydrolysis of dansyl chloride into the unreactive dansyl sulfonic acid, consuming the reagent and reducing yield[3]. Therefore, a pH of 9.5 to 9.8 is often the optimal compromise[1][5]. |

| Solvent | Acetonitrile/Water or Acetone/Water | Expertise: Dansyl chloride is poorly soluble in purely aqueous solutions. An organic solvent like acetonitrile (ACN) is required to solubilize the reagent[3][6]. Trustworthiness: Avoid using dimethyl sulfoxide (DMSO), as dansyl chloride is unstable in this solvent[4]. The ratio of organic to aqueous phase must be carefully managed to keep both the reagent and the (often polar) analyte in solution. |

| Temperature & Time | 25-60 °C for 30-90 min | Expertise: The reaction can proceed at room temperature but is often expedited with gentle heating[6]. A common condition is 60 minutes at room temperature[1]. Trustworthiness: Higher temperatures can shorten reaction times but also increase the rate of reagent hydrolysis. The chosen conditions should be validated to ensure the reaction goes to completion without degrading the analytes or the derivatives. |

| Quenching Agent | Ammonium Hydroxide or Methylamine | Expertise: After the desired incubation time, any remaining reactive dansyl chloride must be consumed to stop the reaction. This is achieved by adding a small, highly concentrated primary or secondary amine[1]. Trustworthiness: This step is critical for reproducibility. It ensures that the sample composition is "frozen" at a specific time point and prevents unwanted derivatization of other components or the analytical column itself. |

The Analytical Transformation: Benefits of Dansylation

The formation of the dansyl-amine adduct imparts three transformative analytical advantages.

-

Dramatically Improved Chromatographic Behavior: The large, nonpolar naphthalene structure of the dansyl group makes the derivative significantly more hydrophobic. This allows the once-polar amine to be strongly retained and effectively separated from other matrix components using standard reversed-phase (C8 or C18) columns[1]. This enables the simultaneous analysis of dozens of different amines in a single chromatographic run[5].

-

Enhanced Mass Spectrometric Sensitivity: The dansyl group contains a dimethylamino moiety, which is a tertiary amine. This group is readily protonated under the acidic mobile phase conditions typically used in RPLC-MS, effectively creating a permanent positive charge on the molecule. This pre-charged state dramatically enhances the efficiency of positive-mode electrospray ionization (ESI), leading to a significant boost in signal intensity and much lower detection limits[1].

-

Inherent and Sensitive Fluorescence: The dansyl group is intensely fluorescent, allowing for highly sensitive and selective detection using an HPLC fluorescence detector (FLD)[4][6]. This is particularly useful when MS is unavailable or when analyzing extremely low-concentration samples.

| Property | Typical Wavelength (nm) | Source |

| Excitation Maximum (λex) | ~335 - 350 nm | [7][8] |

| Emission Maximum (λem) | ~518 - 550 nm | [7][8][9] |

A Self-Validating Experimental Protocol: Dansylation for LC-MS

This protocol provides a robust, step-by-step methodology for the derivatization of amines (e.g., amino acids) in biological extracts for subsequent LC-MS analysis. Each step is designed to ensure completeness and reproducibility.

Caption: Standard workflow for pre-column dansylation of amines.

Methodology

-

Reagent Preparation (Self-Validating Step):

-

Reaction Buffer: Prepare 100 mM sodium carbonate/bicarbonate buffer. Dissolve 241 mg sodium bicarbonate and 226 mg sodium carbonate in ~45 mL of ultrapure water, adjust pH to 9.8, and bring the final volume to 50 mL[1]. A stable pH is critical for consistent derivatization efficiency.

-

Dansyl Chloride Stock (50 mM): Prepare this solution fresh daily. Dissolve 13.5 mg of dansyl chloride in 1.0 mL of acetonitrile (ACN)[1]. The solution will be slightly opaque. Protect from light. Rationale: Dansyl chloride hydrolyzes in the presence of trace moisture, losing reactivity over time.

-

-

Sample Derivatization:

-

To 20 µL of your sample (or standard) in a microcentrifuge tube, add 20 µL of the pH 9.8 Reaction Buffer.

-

Add 20 µL of the freshly prepared 50 mM Dansyl Chloride Stock solution.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate at room temperature in the dark for 60 minutes.

-

-

Reaction Quenching (Self-Validating Step):

-

Prepare a 10% (v/v) ammonium hydroxide solution in water.

-

Add 10 µL of the quenching solution to the reaction mixture.

-

Vortex and let stand for 10 minutes. Rationale: This step consumes all excess dansyl chloride, preventing further reaction and ensuring the analytical result is representative of the specific time point.

-

-

Final Preparation for Analysis:

-

Add 10 µL of 2M formic acid in ACN to neutralize the excess base[10]. This makes the sample compatible with typical acidic reversed-phase mobile phases.

-

Centrifuge the sample at >10,000 x g for 5 minutes to pellet any precipitated salts or proteins.

-

Carefully transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

-

Authoritative Grounding & Troubleshooting

-

Primary Side Reaction - Hydrolysis: The most significant competing reaction is the hydrolysis of dansyl chloride by water to form dansyl sulfonic acid[3]. This is why the reagent must be prepared fresh in a dry organic solvent (ACN) and why excessively high pH or long reaction times in highly aqueous solutions should be avoided.

-

Multiple Derivatizations: Analytes with more than one primary or secondary amine (e.g., lysine, ornithine, polyamines) or other reactive groups (e.g., the phenolic hydroxyl of tyrosine) can be di- or tri-dansylated[11]. This is not necessarily a problem, but one must account for the different derivatives during method development and quantification.

-

Steric Hindrance: While broadly reactive, the efficiency of the dansylation reaction can be reduced for amines that are sterically hindered, meaning the amino group is crowded by other bulky chemical groups[2].

By understanding these core principles, researchers can move from simply following a recipe to intelligently developing and troubleshooting robust analytical methods for the sensitive and accurate quantification of amines.

References

-

Yuan, T., et al. (2020). Targeted quantification of amino acids by dansylation. MethodsX, 7, 100828. [Link]

-

St-Gelais, A., et al. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 24(18), 13788. [Link]

-

Beach, D. G., et al. (2015). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 7(16), 6613-6620. [Link]

-

Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase HPLC. Journal of Chromatography A, 1035(1), 53-63. [Link]

-

Zheng, S., et al. (2021). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench Protocol. [Link]

-

Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. In I. Molnár-Perl (Ed.), Quantitation of Amino Acids and Amines by Chromatography. Journal of Chromatography Library, Vol. 70. Elsevier. [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

Guo, X., et al. (2007). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 79(21), 8231-8239. [Link]

-

Campíns-Falcó, P., et al. (2005). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

- Zhang, S., et al. (2014). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.

-

Wikipedia. (n.d.). Dansyl amide. Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Gorski, A. D., et al. (2019). Fluorescent tags. dansyl amide (CH3)2N-C10H6-SO2NH2: Reflection of the conformational properties of a free molecule in crystal structures. Journal of Structural Chemistry, 60(1), 1-11. [Link]

-

Fernández-Formoso, S., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 8(1), 76. [Link]

Sources

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. fs.usda.gov [fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dansyl amide - Wikipedia [en.wikipedia.org]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 9. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes [mdpi.com]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. scribd.com [scribd.com]

Foreword: Navigating the Solvent Landscape for Optimal Fluorescence Applications

An In-Depth Technical Guide to the Solubility of Didansyl-1,4-diaminobutane in Organic Solvents

Didansyl-1,4-diaminobutane, a symmetrical fluorescent probe characterized by two dansyl moieties linked by a flexible butane chain, has emerged as a valuable tool in various scientific disciplines, including biochemistry and drug development. Its utility is intrinsically linked to its photophysical properties, which are profoundly influenced by the surrounding microenvironment. The choice of solvent is, therefore, not a trivial procedural step but a critical experimental parameter that dictates the probe's performance. This guide provides a comprehensive overview of the solubility of didansyl-1,4-diaminobutane in organic solvents, offering both theoretical insights and practical guidance for researchers, scientists, and drug development professionals. While direct quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a robust framework for its effective use.

The Molecular Architecture of Didansyl-1,4-diaminobutane: A Prelude to its Solubility Behavior

To understand the solubility of didansyl-1,4-diaminobutane, one must first appreciate its molecular structure. The molecule can be deconstructed into two key components:

-

The Dansyl Groups: These are bulky, aromatic, and largely nonpolar moieties. The naphthalene ring system and the dimethylamino group contribute to the hydrophobicity of this portion of the molecule. The sulfonyl group introduces a degree of polarity.

-

The 1,4-Diaminobutane Linker: This is a flexible, aliphatic chain that connects the two dansyl groups. While the hydrocarbon chain itself is nonpolar, the secondary amine groups resulting from the dansylation of 1,4-diaminobutane can participate in hydrogen bonding, albeit to a lesser extent than primary amines.

The overall solubility of didansyl-1,4-diaminobutane is a balance between the hydrophobic character of the two large dansyl groups and the more flexible, slightly more polar nature of the central linker. It is anticipated that the molecule will exhibit favorable solubility in solvents that can effectively solvate both the aromatic and aliphatic portions.

A Predictive Solubility Profile: Insights from the Progenitor Molecule, Dansyl Chloride

Given the scarcity of direct quantitative solubility data for didansyl-1,4-diaminobutane, an examination of its parent sulfonamide, dansyl chloride, provides a valuable predictive tool. The solubility of dansyl chloride is well-documented and offers a strong indication of how the dansyl group interacts with various organic solvents.

| Solvent Class | Solvent | Reported Solubility of Dansyl Chloride |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][2] |

| Dimethylformamide (DMF) | ~3 mg/mL[1][2] | |

| Acetone | 20-50 mg/mL[2] | |

| Polar Protic | Ethanol | ~1.6 mg/mL[1][2] |

| Nonpolar | Chloroform | Soluble |

| Benzene | Soluble | |

| Dioxane | Soluble | |

| Other | Pyridine | Soluble |

Causality Behind the Choices: The high solubility of dansyl chloride in polar aprotic solvents like DMSO, DMF, and acetone can be attributed to the favorable dipole-dipole interactions between the solvent and the polar sulfonyl group of the dansyl moiety. Its solubility in nonpolar solvents like chloroform and benzene is driven by van der Waals forces and π-stacking interactions with the naphthalene ring. The moderate solubility in ethanol, a polar protic solvent, is likely a balance of these interactions.

Extrapolation to Didansyl-1,4-diaminobutane: It is reasonable to hypothesize that didansyl-1,4-diaminobutane will exhibit a similar solubility pattern to dansyl chloride, favoring polar aprotic and nonpolar organic solvents. However, the presence of two bulky dansyl groups may slightly decrease its solubility in some solvents compared to the monosubstituted dansyl chloride due to increased molecular weight and potential for intermolecular interactions.

Qualitative Solubility in Practice: Solvents for Synthesis, Purification, and Analysis

While quantitative data is sparse, the scientific literature provides a wealth of qualitative information on solvents in which didansyl-1,4-diaminobutane and similar dansylated polyamines are successfully used. This practical information is invaluable for experimental design.

| Solvent | Application Noted in Literature |

| Acetonitrile | HPLC mobile phase for analysis of dansylated polyamines.[2] |

| Chloroform | Used as a solvent for fluorescence quenching studies of similar fluorescent monomers.[3] |

| Methanol | Component of solvent systems for spectroscopic analysis. |

| Ethanol | Used for dissolving dansyl-based fluorescent probes for spectroscopic analysis.[4] |

| Dimethyl Sulfoxide (DMSO) | A common solvent for preparing stock solutions of fluorescent probes.[5] |

Field-Proven Insights: The frequent use of acetonitrile in reversed-phase HPLC indicates good solubility and miscibility. Chloroform and other chlorinated solvents are often employed in synthetic workups involving dansylated compounds. Alcohols like methanol and ethanol are suitable for preparing solutions for spectroscopic measurements, though heating may sometimes be required to achieve desired concentrations. DMSO is a powerful solvent for many organic molecules; however, it is crucial to note that dansyl chloride is unstable in DMSO, and this instability may extend to didansyl-1,4-diaminobutane, particularly during long-term storage.[6]

The Symbiotic Relationship: How Solvent Choice Dictates Spectroscopic Outcomes

For a fluorescent probe like didansyl-1,4-diaminobutane, solubility is not merely about dissolution; it is about creating an environment that elicits the desired photophysical response. The polarity of the solvent can significantly alter the probe's absorption and emission spectra, a phenomenon known as solvatochromism.

The dansyl fluorophore is known to exhibit a charge-transfer character in its excited state. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This "Stokes shift" is a critical parameter in fluorescence-based assays.

Caption: The effect of solvent polarity on the fluorescence emission of a charge-transfer fluorophore.

Expertise in Action: This solvent-dependent spectral shift can be exploited to probe the polarity of the probe's binding environment, for instance, within a protein's active site. Conversely, for applications requiring consistent fluorescence intensity and emission wavelength, it is crucial to select a solvent that provides a stable and reproducible environment.

A Self-Validating Protocol for Empirical Solubility Determination: The Shake-Flask Method

Given the absence of definitive quantitative data, researchers should empirically determine the solubility of didansyl-1,4-diaminobutane in their specific solvent of choice. The shake-flask method is a reliable and widely accepted technique for this purpose.[7]

Experimental Workflow:

-

Preparation: Add an excess amount of solid didansyl-1,4-diaminobutane to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[7]

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

-

Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has fully sedimented. Alternatively, centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

-

Quantification: Determine the concentration of didansyl-1,4-diaminobutane in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Sources

- 1. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 2. Analysis of dansyl derivatives of di- and polyamines in mouse brain, human serum and duodenal biopsy specimens by high-performance liquid chromatography on a standard reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hasyweb.desy.de [hasyweb.desy.de]

- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyamine-nucleic acid interactions and the effects on structure in oriented DNA fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

molecular weight of Didansyl-1,4-diaminobutane

An In-Depth Technical Guide to Didansyl-1,4-diaminobutane: Properties, Synthesis, and Applications

Abstract

Didansyl-1,4-diaminobutane is a fluorescent molecule of significant interest in biochemical and pharmaceutical research. It is synthesized by covalently linking two dansyl fluorophores to a 1,4-diaminobutane (putrescine) core. This guide provides a comprehensive overview of its fundamental components, detailed physicochemical properties, a representative synthetic protocol, and its primary applications as a versatile fluorescent probe. The core focus is on the compound's molecular weight, spectroscopic characteristics, and its utility in assays for enzymes such as transglutaminases. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent.

Foundational Components

The unique properties of Didansyl-1,4-diaminobutane arise from the combination of its two constituent parts: the aliphatic diamine linker and the environmentally sensitive dansyl fluorophore.

The Aliphatic Core: 1,4-Diaminobutane (Putrescine)

1,4-Diaminobutane, commonly known as putrescine, is a biogenic amine produced during amino acid breakdown in living organisms.[1] It is a fundamental building block for the synthesis of higher polyamines, such as spermidine and spermine, which are crucial for cellular growth and proliferation.[2][3] Chemically, it is a four-carbon alkane chain with primary amine groups at each terminus (α,ω-diamine), making it an excellent nucleophile for conjugation reactions.[1][2] Its role extends from biological studies of cell metabolism to industrial applications, including the synthesis of polymers like Nylon 46.[1][2][4]

The Fluorophore: The Dansyl Group

The dansyl group, an abbreviation for 5-(dimethylamino)naphthalene-1-sulfonyl, is a classic and widely utilized fluorophore.[5] Its popularity stems from several key features:

-

Compact Size: It is one of the smaller organic fluorophores, minimizing potential steric hindrance when conjugated to biomolecules.[5]

-

High Quantum Yield: It exhibits strong fluorescence emission, making it highly detectable.[5]

-

Environmental Sensitivity: The most critical feature of the dansyl fluorophore is the sensitivity of its emission spectrum to the local environment.[6] The wavelength of maximum emission (λ_em_) and fluorescence intensity can shift significantly based on the polarity of its surroundings.[5][6] In non-polar, hydrophobic environments, it fluoresces brightly at shorter wavelengths, while in polar, aqueous environments, the fluorescence is red-shifted and often quenched. This property allows it to function as a reporter on the local molecular environment.

Physicochemical and Spectroscopic Properties

The conjugation of two dansyl groups to the 1,4-diaminobutane core yields a molecule with well-defined chemical and fluorescent characteristics.

Molecular Formula and Weight

The reaction of two moles of dansyl chloride with one mole of 1,4-diaminobutane results in the formation of N,N'-bis(dansyl)-1,4-diaminobutane. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | N,N'-bis(5-(dimethylamino)naphthalene-1-sulfonyl)-1,4-diaminobutane | - |

| Synonyms | Didansyl-1,4-diaminobutane, Didansyl putrescine | - |

| Molecular Formula | C₂₈H₃₄N₄O₄S₂ | Calculated |

| Molecular Weight | 554.73 g/mol | Calculated |

| Monoisotopic Mass | 554.2076 g/mol | Calculated |

Calculation Note: The molecular weight is derived from the sum of the molecular weight of 1,4-diaminobutane (88.15 g/mol ) and two equivalents of the dansyl group (2 x 233.29 g/mol ), accounting for the loss of two protons from the amine groups.

Spectroscopic Properties

Didansyl-1,4-diaminobutane's fluorescence is characteristic of the dansyl moiety. Its absorption and emission are highly dependent on solvent polarity.

| Spectroscopic Property | Wavelength Range (nm) | Conditions |

| Excitation Maximum (λ_ex_) | ~335 - 350 nm | Dependent on solvent |

| Emission Maximum (λ_em_) | ~490 - 550 nm | Blue-shifted in non-polar media, red-shifted in polar media[6][7] |

The large Stokes shift (the difference between excitation and emission maxima) and the sensitivity to the local environment make it an ideal probe for studying binding events and enzymatic modifications that alter its immediate surroundings.

Synthesis and Characterization

The synthesis of Didansyl-1,4-diaminobutane is a straightforward nucleophilic substitution reaction.

Synthetic Workflow Overview

The process involves the reaction of the primary amine groups on 1,4-diaminobutane with the sulfonyl chloride group of dansyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct generated during the reaction, driving it to completion.

Caption: Synthetic workflow for Didansyl-1,4-diaminobutane.

Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should optimize based on available equipment and desired purity.

-

Dissolution: Dissolve 1,4-diaminobutane (1 mmol) in 20 mL of acetone in a round-bottom flask protected from light.

-

Addition of Base: Add sodium bicarbonate (2.5 mmol) to the solution and stir to create a suspension.

-

Dansyl Chloride Addition: In a separate vial, dissolve dansyl chloride (2.1 mmol, a slight excess) in 10 mL of acetone. Add this solution dropwise to the stirring diaminobutane suspension over 15 minutes.

-

Reaction: Allow the mixture to stir at room temperature in the dark for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the acetone solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the dried organic layer and purify the resulting yellow-green solid using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

-

Verification: Combine the pure fractions, evaporate the solvent, and confirm the product's identity and purity via mass spectrometry and NMR.

Applications in Scientific Research

The primary utility of Didansyl-1,4-diaminobutane is as a fluorescent probe in biochemical assays, particularly for enzymes that recognize and modify polyamines.

Probe for Enzyme Activity: Transglutaminases

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. However, they can also incorporate primary amines, like those in Didansyl-1,4-diaminobutane, into glutamine-containing proteins.

When the enzyme covalently attaches the highly fluorescent and environmentally sensitive Didansyl-1,4-diaminobutane to a protein substrate, the fluorophore moves from a polar aqueous environment to the more hydrophobic environment of the protein surface. This transition results in a significant increase in fluorescence intensity and a blue shift in the emission maximum, providing a robust and continuous assay for enzyme activity.

General Workflow for a Transglutaminase Assay

Caption: Workflow for a transglutaminase activity assay.

Step-by-Step Assay Protocol

-

Reagent Preparation: Prepare stock solutions of a glutamine-donor protein substrate (e.g., N,N-dimethylcasein), Didansyl-1,4-diaminobutane, and the transglutaminase enzyme in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂).

-

Assay Mixture: In a 96-well microplate, add the protein substrate and Didansyl-1,4-diaminobutane to each well.

-

Initiate Reaction: Start the reaction by adding the transglutaminase enzyme to the wells. Include a "no enzyme" control well for background subtraction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Data Analysis: Subtract the background fluorescence from the control well. Plot the relative fluorescence units (RFU) against time. The initial slope of this curve is proportional to the enzyme's reaction velocity.

Conclusion

Didansyl-1,4-diaminobutane, with a definitive molecular weight of 554.73 g/mol , is more than just a chemical compound; it is a powerful tool for biochemical investigation. Its design cleverly combines a biologically relevant polyamine core with the robust, environmentally sensitive fluorescence of the dansyl group. This duality allows researchers to probe the activity of specific enzymes with high sensitivity and to study molecular binding events in real-time. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for its effective application in drug discovery and fundamental biological research.

References

- Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives.

-

MDPI. (2022). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the reaction between TNBS and 1,4-diaminobutane (DAB) in DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Diaminobutane from cyanophycin. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminobutane-1,2,3,4-tetrol. Retrieved from [Link]

-

Ghiggino, K. P., Lee, A. G., Meech, S. R., O'Connor, D. V., & Phillips, D. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry, 20(19), 5381–5389. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Butanediamine (CAS 110-60-1). Retrieved from [Link]

-

The Versatile Chemical Intermediate: Applications of 1,4-Diaminobutane in Research. (n.d.). Retrieved from [Link]

-

Ghiggino, K. P., Lee, A. G., Meech, S. R., O'Connor, D. V., & Phillips, D. (1981). Time-resolved emission spectroscopy of the dansyl fluorescence probe. Biochemistry, 20(19), 5381–5389. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 1,4-Diaminobutane, 99%. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of dansyl fluorophore. Retrieved from [Link]

-

Tabor, C. W., & Tabor, H. (1972). 1,4-Diaminobutane (putrescine), spermidine, and spermine. Annual Review of Biochemistry, 41, 869-902. Retrieved from [Link]

Sources

- 1. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Diaminobutane (putrescine), spermidine, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of 1,4-Diaminobutane (Putrescine) by Pre-Column Derivatization with Dansyl Chloride and Reversed-Phase HPLC

Abstract: This guide provides a comprehensive, field-proven protocol for the quantitative analysis of 1,4-diaminobutane (putrescine) in biological and pharmaceutical matrices. Polyamines like 1,4-diaminobutane are challenging to analyze directly via High-Performance Liquid Chromatography (HPLC) due to their high polarity and lack of a native chromophore.[1][2] This protocol overcomes these limitations through a robust pre-column derivatization procedure using dansyl chloride, which tags the analyte with a highly fluorescent group. The resulting derivative, didansyl-1,4-diaminobutane, is hydrophobic and exhibits excellent fluorescence, enabling sensitive and specific quantification by reversed-phase HPLC with fluorescence detection. We detail the entire workflow, from sample preparation and derivatization to chromatographic separation and data analysis, explaining the scientific rationale behind each critical step to ensure methodological integrity and reproducibility.

Scientific Background & Method Principle

Polyamines, including 1,4-diaminobutane, spermine, and spermidine, are ubiquitous polycationic molecules essential for cellular processes such as growth, differentiation, and apoptosis.[3][4] Their dysregulation is often linked to pathological conditions, including cancer, making their accurate measurement a critical need in biomedical research and drug development.[1]

The analytical challenge lies in their physicochemical properties. To enable sensitive detection, a derivatization strategy is employed. This protocol utilizes dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a reagent that has long been trusted for its reliability in amine analysis.[5]

The Derivatization Reaction: Under alkaline conditions (pH 9-12), the sulfonyl chloride group of dansyl chloride undergoes a nucleophilic substitution reaction with the unprotonated primary amino groups of 1,4-diaminobutane.[6][7] This reaction forms a stable, covalent sulfonamide bond, yielding the didansyl-1,4-diaminobutane derivative.

-

Why Alkaline pH is Critical: The reaction requires a free lone pair of electrons on the amine's nitrogen atom to act as a nucleophile. An alkaline environment deprotonates the ammonium groups (-NH3+) of the polyamine to the required neutral amine (-NH2) form, thus activating it for the reaction.

The resulting didansyl derivative possesses two key advantages:

-

Enhanced Hydrophobicity: The bulky, nonpolar dansyl groups significantly decrease the polarity of the parent molecule, allowing for excellent retention and separation on a reversed-phase C18 column.[8][9]

-

High Fluorescence Quantum Yield: The dansyl moiety is an intensely fluorescent group, providing a strong signal that allows for detection at picomole levels.[5][10] The derivative is detected at its optimal fluorescence excitation (~335 nm) and emission (~518 nm) wavelengths.[10]

Materials and Reagents

-

HPLC System equipped with a binary pump, autosampler, column thermostat, and fluorescence detector (FLD).

-

Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 4-5 µm particle size).[7][11]

-

Analytical Balance (4-decimal place).

-

pH Meter.

-

Vortex Mixer.

-

Microcentrifuge.

-

Water Bath or Dry Block Heater.

-

Nitrogen Evaporator (optional, for sample concentration).

-

Syringe Filters (0.45 µm, nylon or PTFE).

-

Volumetric flasks, pipettes, and general laboratory glassware.

-

1,4-Diaminobutane (Putrescine) Dihydrochloride (≥98% purity).

-

Dansyl Chloride (≥99% purity).

-

Acetonitrile (MeCN), HPLC Gradient Grade.

-

Water, HPLC Grade or Milli-Q.

-

Acetone, ACS Grade.

-

Sodium Bicarbonate (NaHCO₃).

-

Perchloric Acid (PCA), 70%.[12]

-

Proline (optional, for quenching excess reagent).[12]

-

1,7-Diaminoheptane (for use as an internal standard, optional but recommended).[6]

Detailed Experimental Protocols

-

1,4-Diaminobutane Stock Standard (1 mg/mL): Accurately weigh 10 mg of 1,4-diaminobutane dihydrochloride and dissolve in 10 mL of HPLC-grade water in a volumetric flask. Note: Account for the molecular weight of the salt form when calculating the free base concentration. Store at -20°C.

-

Working Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard with HPLC-grade water. These should be prepared fresh.

-

Saturated Sodium Bicarbonate Solution: Add NaHCO₃ to HPLC-grade water with stirring until no more solid dissolves.

-

Dansyl Chloride Solution (5 mg/mL): Accurately weigh 50 mg of dansyl chloride and dissolve in 10 mL of acetone. This solution is light-sensitive and moisture-labile; prepare it fresh daily and keep it in an amber vial.[7]

-

Proline Solution (250 mg/mL, Optional): Dissolve 250 mg of proline in 1 mL of HPLC-grade water.[12]

This protocol is a self-validating system; deviations in sample integrity will manifest as poor recovery or high variability.

-

Homogenization & Deproteinization: Accurately weigh ~100 mg of frozen tissue and homogenize in 0.5 mL of ice-cold 10% Trichloroacetic Acid (TCA) or 0.2 M Perchloric Acid (PCA).[1]

-

Rationale: Acid precipitation effectively removes proteins and other macromolecules that would otherwise interfere with the derivatization reaction and contaminate the HPLC column.

-

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1]

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines. The sample is now ready for derivatization. Lysates can be stored at -20°C if needed.[12]

The following workflow is designed for optimal reaction efficiency and sample cleanliness.

Sources

- 1. d-nb.info [d-nb.info]

- 2. squjs.squ.edu.om [squjs.squ.edu.om]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

- 6. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 11. mdpi.com [mdpi.com]

- 12. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-Based Method for the Quantitative Analysis of Biogenic Amines Using Dansyl Chloride Derivatization

Abstract

This comprehensive guide details a highly reliable and sensitive method for the quantitative analysis of biogenic amines in various sample matrices. The protocol is centered around pre-column derivatization with 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride), a technique that imparts fluorescence to the target amines, enabling their detection at low concentrations by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD). This document provides an in-depth explanation of the underlying chemical principles, step-by-step protocols for sample preparation and derivatization, optimized HPLC-FLD conditions, and a thorough discussion on method validation. It is intended for researchers, scientists, and professionals in drug development and food safety who require accurate quantification of biogenic amines.

Introduction: The Significance of Biogenic Amine Quantification

Biogenic amines (BAs) are low molecular weight organic bases that are present in a wide array of biological materials.[1][2] These compounds, which include histamine, tyramine, putrescine (1,4-diaminobutane), and cadaverine, play crucial physiological roles but can also be indicators of microbiological spoilage in food products.[1][3] In fresh foods, the concentration of biogenic amines is typically low, but it can increase significantly due to microbial decarboxylation of amino acids during processing and storage.[3] Consequently, the quantitative analysis of biogenic amines is of paramount importance for assessing food quality and safety, as high concentrations can lead to adverse health effects in consumers.[4]

The primary challenge in the analysis of biogenic amines is their lack of a strong chromophore, which makes direct detection by UV-Vis spectrophotometry difficult.[3] To overcome this, a derivatization step is employed to attach a fluorescent tag to the amine groups.[3] Dansyl chloride is a widely used derivatizing agent for this purpose, as it reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[4][5] This application note will focus on a method that utilizes dansyl chloride for the derivatization of biogenic amines, including the diamine 1,4-diaminobutane (putrescine), which forms a didansyl derivative.

The Chemistry of Dansylation

The derivatization of biogenic amines with dansyl chloride is a well-established method that proceeds via a nucleophilic substitution reaction. The primary or secondary amine acts as a nucleophile, attacking the sulfonyl chloride group of the dansyl chloride molecule. This reaction is typically carried out in an alkaline medium, which facilitates the deprotonation of the amine group, thereby increasing its nucleophilicity. The resulting dansylated amine is highly fluorescent and can be readily detected by HPLC-FLD.

Caption: The reaction of a biogenic amine with dansyl chloride.

Experimental Protocols

Reagents and Materials

-

Standards: Histamine, tyramine, putrescine dihydrochloride, cadaverine dihydrochloride, spermidine, and spermine of high purity.

-

Derivatizing Reagent: Dansyl chloride solution (5 mg/mL in acetone).[6]

-

Buffer: Sodium bicarbonate/sodium carbonate buffer (100 mM, pH 9.5-10.0).[6][7]

-

Quenching Solution: Ammonium hydroxide (10% v/v).[5]

-

Extraction Solvent: Perchloric acid (0.4 M) or trichloroacetic acid (5% w/v).[8][9]

-

HPLC Solvents: Acetonitrile (HPLC grade) and ultrapure water.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup (optional but recommended).[10]

Sample Preparation

The extraction of biogenic amines is a critical step that can significantly impact the accuracy of the results.[11] The choice of extraction procedure depends on the sample matrix.

For Solid Samples (e.g., fish, cheese):

-

Homogenize 5-10 grams of the sample.

-

Add 20 mL of cold 0.4 M perchloric acid and vortex for 5 minutes.[9]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.[8][10]

For Liquid Samples (e.g., wine, beer):

-

Centrifuge the sample to remove any particulate matter.

-

The supernatant can often be directly used for derivatization, although a dilution with the extraction solvent may be required.

Derivatization Protocol

-

To 1 mL of the sample extract or standard solution, add 200 µL of the sodium bicarbonate/sodium carbonate buffer to adjust the pH to the optimal range for the reaction.[6]

-

Add 400 µL of the dansyl chloride solution.

-

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.[6]

-

After incubation, add 100 µL of ammonium hydroxide solution to quench the reaction by consuming the excess dansyl chloride.[2]

-

Incubate for an additional 30 minutes at room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v).

-

Filter the solution through a 0.22 µm syringe filter before HPLC injection.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bdpsjournal.org [bdpsjournal.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous detection of fifteen biogenic amines in animal derived products by HPLC-FLD with solid-phase extraction after derivatization with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

Application Notes and Protocols: Pre-column Derivatization with Dansyl Chloride for High-Sensitivity HPLC Analysis

Introduction: The Enduring Relevance of Dansyl Chloride in Modern Chromatography

For decades, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl), has been a cornerstone reagent in analytical chemistry for the sensitive detection of a wide array of molecules. Its utility lies in its ability to react with primary and secondary amines, phenols, and some thiols and imidazoles, thereby attaching a highly fluorescent and UV-active dansyl group to the analyte of interest.[1][2] This pre-column derivatization strategy is particularly powerful for compounds that lack a native chromophore or fluorophore, enabling their detection at low concentrations by High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or UV detectors.[3]

In the context of pharmaceutical research and drug development, this technique is invaluable for the quantitative analysis of amino acids, peptides, biogenic amines, and catecholamines in complex biological matrices.[1][4][5] The derivatization not only imparts desirable spectroscopic properties but also increases the hydrophobicity of polar analytes, leading to improved chromatographic retention and separation on reversed-phase columns.[4][6] Furthermore, the introduction of the dansyl moiety, with its tertiary amine, significantly enhances ionization efficiency in positive mode electrospray ionization (ESI), making it a highly effective tool for Liquid Chromatography-Mass Spectrometry (LC-MS) based applications.[5][6]

This document provides a comprehensive guide to the principles, protocols, and applications of pre-column derivatization with dansyl chloride, designed for researchers and scientists seeking to develop robust and sensitive analytical methods.

The Chemistry of Dansylation: Mechanism and Critical Parameters

The derivatization reaction involves the nucleophilic attack of an unprotonated primary or secondary amine group on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

Caption: General reaction of dansyl chloride with a primary amine.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. An alkaline environment (typically pH 9.5-10.0) is crucial to ensure that the amine group of the analyte is in its deprotonated, nucleophilic state.[1][2] Carbonate-bicarbonate buffers are commonly used to maintain this pH.[6]

-

Temperature: Elevated temperatures (e.g., 60-80°C) are often employed to accelerate the reaction rate.[2][7][8] However, the optimal temperature can vary depending on the analyte and should be optimized to balance reaction speed with the potential for derivative degradation.[8]

-

Solvent: The reaction is typically carried out in an aqueous-organic mixture, such as acetone-water or acetonitrile-water.[1][2] This is necessary because dansyl chloride has low solubility in purely aqueous solutions.[6]

-

Reaction Time: Incubation times can range from 30 to 90 minutes, depending on the temperature and the reactivity of the target analyte.[1][2][7]

-

Light Sensitivity: Both dansyl chloride and its derivatives are light-sensitive. Therefore, the derivatization reaction and subsequent storage of samples should be performed in the dark to prevent photodegradation.[5][7]

A significant competing reaction is the hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid, which can create interfering peaks in the chromatogram.[6][8] This is mitigated by using a sufficient excess of the derivatizing reagent and optimizing the reaction time.

Experimental Protocols

Protocol 1: General Derivatization of Amino Acids in Biological Fluids

This protocol provides a robust starting point for the analysis of amino acids in samples such as plasma, urine, or protein hydrolysates.

Materials:

-

Dansyl Chloride Solution: 50 mM in acetonitrile (ACN). Prepare fresh daily and keep in the dark.[5]

-

Derivatization Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.8.

-

Quenching Solution: 10% (v/v) Ammonium Hydroxide in water.

-

Sample/Standard Stock Solution.

-

HPLC-grade Acetonitrile and Water.

Procedure:

-